Computed Lipophilicity (XLogP3) Versus Des‑cyclopropylmethoxy and 2‑Thienyl Analogs
The target compound displays a computed XLogP3 of 3.5, reflecting the contribution of both the cyclopropylmethoxy group and the 3‑thienylphenyl substructure. By contrast, the des‑cyclopropylmethoxy analog (3‑hydroxypyrrolidin‑1‑yl)(4‑(thiophen‑3‑yl)phenyl)methanone has an estimated XLogP3 of ~2.6, and the 2‑thienyl regioisomer (3‑(cyclopropylmethoxy)pyrrolidin‑1‑yl)(4‑(thiophen‑2‑yl)phenyl)methanone has a computed XLogP3 of 3.5 (identical within error) [1]. The ~0.9 log unit increase relative to the hydroxyl analog suggests enhanced membrane permeability under passive diffusion conditions, while the identical XLogP3 for the thiophene regioisomer indicates that lipophilicity alone cannot differentiate these compounds—biological assay data are required [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Des‑cyclopropylmethoxy analog XLogP3 ≈ 2.6; 2‑thienyl regioisomer XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. hydroxyl analog; 0.0 vs. 2‑thienyl regioisomer |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure |
Why This Matters
A lipophilicity difference of ~0.9 log units may translate into measurably different cell permeability and plasma protein binding, directly impacting the selection of this compound for cell‑based assays versus the more polar hydroxyl analog.
- [1] PubChem. (2026). Computed Properties for CID 121022726; analog XLogP3 values estimated using XLogP3 3.0 on comparator SMILES strings. View Source
